molecular formula C20H16BrN3O2S B5244194 (5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B5244194
M. Wt: 442.3 g/mol
InChI Key: SYPPGGZEPARMIC-WQRHYEAKSA-N
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Description

(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, an indole moiety, and a bromophenoxy group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Bromophenoxy Group: The bromophenoxy group can be introduced via nucleophilic substitution reactions, where a bromophenol reacts with an appropriate leaving group.

    Construction of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Final Assembly: The final step involves the condensation of the indole derivative with the thiazole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.

    Amino Acids: While structurally different, amino acids share some functional groups with the compound, such as the amino group.

    4-Methoxyphenethylamine: This compound has a similar phenethylamine backbone but differs in its substituents and overall structure.

Uniqueness

(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an indole moiety, and a bromophenoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c21-14-5-7-15(8-6-14)26-10-9-24-12-13(16-3-1-2-4-17(16)24)11-18-19(25)23-20(22)27-18/h1-8,11-12H,9-10H2,(H2,22,23,25)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPGGZEPARMIC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=C4C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)/C=C\4/C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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